molecular formula C20H22N2O3S B2621939 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-34-7

1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2621939
CAS No.: 879929-34-7
M. Wt: 370.47
InChI Key: KRMDOWPOJMRWFM-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” belongs to the class of tetrahydrothienoimidazole derivatives, characterized by a fused bicyclic core structure with a sulfone (5,5-dioxide) moiety. The substituents on the phenyl rings—3,4-dimethylphenyl and 4-methylphenyl—impart distinct electronic and steric properties, influencing solubility, stability, and biological activity.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-4-7-16(8-5-13)21-18-11-26(24,25)12-19(18)22(20(21)23)17-9-6-14(2)15(3)10-17/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMDOWPOJMRWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a thienoimidazole core. Its molecular formula is C18H20N2O2S, and it possesses notable functional groups that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

  • In vitro Studies :
    • The compound showed significant cytotoxic effects on MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines with IC50 values indicating high potency (Table 1).
Cell LineIC50 (nM)Reference
MCF-752.75
HepG-253.05
HCT-11649.88

The biological activity is primarily attributed to the compound's ability to interact with key enzymes such as cyclin-dependent kinases (CDKs). Docking studies have indicated that the compound binds effectively to CDK2 with favorable interaction modes that enhance its inhibitory effects on cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both bacterial and fungal strains, indicating potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study involving the treatment of breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability. The study utilized a combination of assays including MTT and flow cytometry to assess apoptosis induction.

Case Study 2: Antimicrobial Assessment

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited growth at concentrations lower than those required for cytotoxicity in mammalian cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in substituent patterns and functional groups:

  • 1-allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (): Features an allyl group and a thione (C=S) group instead of a ketone (C=O), reducing polarity and increasing molecular weight (322.45 g/mol vs. estimated 427.55 g/mol for the target compound). The thione group may enhance metal-binding affinity .
  • Bromine’s electron-withdrawing nature could reduce reactivity compared to methyl groups .
  • 1-phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (): The trifluoromethyl group enhances lipophilicity and metabolic stability, with a higher molar mass (412.45 g/mol) and predicted boiling point (559.1°C) due to fluorine’s strong electronegativity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Structure Molecular Formula Molar Mass (g/mol) Substituents Functional Group Density (g/cm³) Boiling Point (°C)
Target Compound C₂₂H₂₃N₂O₃S₂ 427.55* 3,4-dimethylphenyl; 4-methylphenyl C=O (one) ~1.5 (estimated) ~550 (estimated)
1-allyl-3-(3-methylphenyl)... () C₁₅H₁₈N₂O₂S₂ 322.45 Allyl; 3-methylphenyl C=S (thione) N/A N/A
1-(4-Bromophenyl)... () C₁₁H₁₁BrN₂O₂S₂ 377.26 4-Bromophenyl C=S (thione) N/A N/A
1-phenyl-3-[3-(trifluoromethyl)phenyl]... () C₁₈H₁₅F₃N₂O₂S₂ 412.45 Phenyl; 3-(trifluoromethyl)phenyl C=S (thione) 1.56 (predicted) 559.1 (predicted)

*Estimated based on structural analogs.

Research Findings and Trends

Recent studies highlight the role of substituents in modulating biological activity. For example:

  • Thione derivatives (e.g., ) show promise in metal chelation therapies, whereas ketone derivatives may be more suited for hydrogen-bonding interactions with enzymes .
  • Trifluoromethyl groups () are increasingly leveraged in drug design for their metabolic stability and selectivity .

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